



Application of ELISA for Rapid Detection of Sterigmatocystin

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Compound of Interest					
Compound Name:	Sterigmatocystine				
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Introduction

Sterigmatocystin (STG) is a mycotoxin that is a precursor in the biosynthesis of aflatoxins and is produced by various fungi, including Aspergillus species.[1][2] It is considered a potent carcinogen and its presence in food and feed poses a significant health risk to humans and animals.[2][3] Traditional methods for detecting sterigmatocystin, such as thin-layer chromatography and instrumental analysis, can be time-consuming.[4] The Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and high-throughput alternative for the screening of sterigmatocystin in various commodities.[5] This document provides detailed application notes and protocols for the use of ELISA in the rapid detection of sterigmatocystin.

Principle of Competitive ELISA for Sterigmatocystin Detection

The most common format for sterigmatocystin detection via ELISA is the competitive immunoassay. In this setup, a known amount of sterigmatocystin-protein conjugate is coated onto the wells of a microtiter plate. The sample extract, potentially containing free sterigmatocystin, is mixed with a specific anti-sterigmatocystin antibody and added to the wells. The free sterigmatocystin in the sample and the coated sterigmatocystin-protein conjugate compete for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish



peroxidase), which catalyzes a color-producing reaction with a substrate. The intensity of the color is inversely proportional to the concentration of sterigmatocystin in the sample.

Quantitative Data Summary

The following table summarizes the performance of different ELISA methods for the detection of sterigmatocystin as reported in various studies. This allows for a comparative overview of their sensitivity and applicability.



Antibod y Type	ELISA Format	Matrix	IC50 (ng/mL)	Limit of Detectio n (LOD) (ng/mL)	Recover y Rate (%)	Cross- Reactivi ty	Referen ce
Monoclo nal	Indirect Competiti ve (ic- ELISA)	Cereal Products	0.092	0.015	78.3 - 122.0	Not specified	[6]
Polyclon al	Competiti ve Indirect (ci- ELISA)	Wheat and Corn Flour	4.52 ± 0.81	0.19 ± 0.04	75.3 - 104.5	No cross- reactivity with analogue structure s	[7]
Monoclo nal	Indirect Competiti ve (ic- ELISA)	Grain	0.76	< 0.76	78.3 - 102.5	<0.01% with aflatoxins B1, B2, G1, G2, and M1	[8]
Polyclon al	Competiti ve ELISA	Culture Broth & Mycelial Extracts	Not specified	Can detect as little as 50 ng/mL	Not specified	Greatest specificit y for sterigmat ocystin hemiacet al and sterigmat ocystin; less for O- methylste rigmatoc ystin	[4]



				Cutoffs:			
		Rice,		1.2-1.3		No cross-	
Monoclo	Competiti	Wheat,	Not	μg/kg	Not	reactivity	[1][[]
nal	ve ELISA	and	specified	(equivale	specified	with	[1][5]
		Maize		nt to		aflatoxins	
				ng/g)			

Experimental Protocols Sample Preparation

The sample preparation method is crucial for accurate ELISA results and can vary depending on the matrix.

- A. Cereal Grains (Wheat, Maize, Rice)[1][6]
- Homogenize a representative sample of the grain.
- Weigh 20 g of the ground sample into a centrifuge tube.
- Add 80 mL of a methanol-water solution (e.g., 6:4, v/v) as an extraction solvent.[6]
- Vortex the mixture vigorously for 15 minutes.
- Centrifuge at 8000 x g for 10 minutes.
- Collect the supernatant.
- Dilute the supernatant with a suitable buffer, such as Phosphate Buffered Saline (PBS), before analysis.[6] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be utilized for sample preparation.[1][5]
- B. Fungal Culture (Broth and Mycelia)[4]
- For culture broth, dilute the sample directly with the assay buffer.
- For mycelial extracts, solubilize the mycelia with N,N-dimethylformamide.



• Dilute the solubilized extract with the appropriate buffer for the ELISA.

Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol is a generalized procedure based on common practices for sterigmatocystin detection.

Materials:

- Sterigmatocystin-protein conjugate (e.g., STG-OVA) coated microtiter plate
- Sterigmatocystin standards
- Anti-sterigmatocystin antibody (primary antibody)
- Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2M H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Assay buffer (e.g., PBS)
- Prepared sample extracts

Procedure:

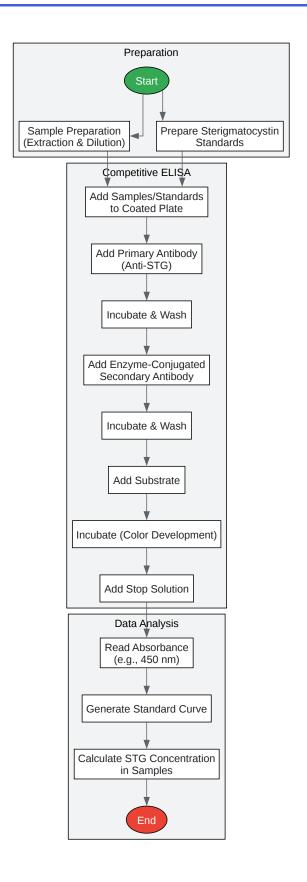
- Preparation: Bring all reagents and samples to room temperature before use.
- Standard and Sample Addition: Add 50 μL of sterigmatocystin standards or appropriately diluted sample extracts to the wells of the coated microtiter plate.
- Primary Antibody Addition: Add 50 μL of the anti-sterigmatocystin antibody solution to each well.
- Incubation: Gently shake the plate and incubate for a specified time (e.g., 30-60 minutes) at room temperature.



- Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
- Secondary Antibody Addition: Add 100 μL of the enzyme-conjugated secondary antibody to each well.
- Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
- Washing: Repeat the washing step as in step 5.
- Substrate Addition: Add 100 μL of the substrate solution to each well.
- Incubation: Incubate the plate in the dark for a specified time (e.g., 15-20 minutes) at room temperature for color development.
- Stopping the Reaction: Add 50 μ L of the stop solution to each well to stop the color development.
- Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis: Construct a standard curve by plotting the absorbance values against the logarithm of the sterigmatocystin standard concentrations. Determine the concentration of sterigmatocystin in the samples by interpolating their absorbance values from the standard curve.

Visualizations

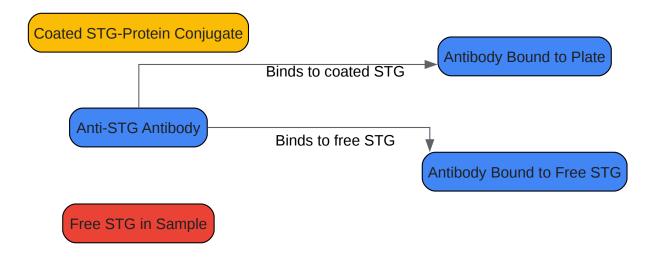




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Caption: Workflow of a competitive ELISA for sterigmatocystin detection.





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Caption: Principle of competitive binding in a sterigmatocystin ELISA.

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